molecular formula C8H10N4OS B2837123 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one CAS No. 1004020-66-9

3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B2837123
CAS No.: 1004020-66-9
M. Wt: 210.26
InChI Key: VBYCQDDSZAJOIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one is a chemical compound known for its diverse pharmacological properties. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one typically involves the reaction of 1,3-dimethyl-4-pyrazolecarboxylic acid with thiourea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the imidazolidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes involved in the metabolic pathways of pathogens such as Leishmania and Plasmodium. The compound binds to the active site of these enzymes, thereby disrupting their function and leading to the death of the pathogen .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-thioxoimidazolidin-4-one stands out due to its unique combination of a pyrazole ring and an imidazolidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-5-6(4-11(2)10-5)12-7(13)3-9-8(12)14/h4H,3H2,1-2H3,(H,9,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYCQDDSZAJOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1N2C(=O)CNC2=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.